9-((1H-1,2,4-triazol-3-ylsulfanyl)acetyl)-9H-carbazole

Medicinal chemistry Structure-activity relationship Hydrogen bonding

9-((1H-1,2,4-triazol-3-ylsulfanyl)acetyl)-9H-carbazole (CAS 348118-45-6, MF C₁₆H₁₂N₄OS, MW 308.36 g/mol) is a heterocyclic conjugate in which a fully aromatic 9H-carbazole nucleus is N-acylated with a (1H-1,2,4-triazol-3-ylsulfanyl)acetyl group, forming a thioether bridge between the two pharmacophores. The compound belongs to the emerging class of carbazole–1,2,4-triazole thioether conjugates, a scaffold that has recently demonstrated multifunctional antibacterial activity against phytopathogens including Xanthomonas axonopodis pv.

Molecular Formula C16H12N4OS
Molecular Weight 308.4 g/mol
Cat. No. B5461732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-((1H-1,2,4-triazol-3-ylsulfanyl)acetyl)-9H-carbazole
Molecular FormulaC16H12N4OS
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC4=NC=NN4
InChIInChI=1S/C16H12N4OS/c21-15(9-22-16-17-10-18-19-16)20-13-7-3-1-5-11(13)12-6-2-4-8-14(12)20/h1-8,10H,9H2,(H,17,18,19)
InChIKeyURPCANABNZNHRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-((1H-1,2,4-triazol-3-ylsulfanyl)acetyl)-9H-carbazole – Structural and Physicochemical Baseline for Procurement Evaluation


9-((1H-1,2,4-triazol-3-ylsulfanyl)acetyl)-9H-carbazole (CAS 348118-45-6, MF C₁₆H₁₂N₄OS, MW 308.36 g/mol) is a heterocyclic conjugate in which a fully aromatic 9H-carbazole nucleus is N-acylated with a (1H-1,2,4-triazol-3-ylsulfanyl)acetyl group, forming a thioether bridge between the two pharmacophores [1]. The compound belongs to the emerging class of carbazole–1,2,4-triazole thioether conjugates, a scaffold that has recently demonstrated multifunctional antibacterial activity against phytopathogens including Xanthomonas axonopodis pv. citri [2]. Spectroscopic reference data—including GC-MS—are archived in the Wiley SpectraBase repository under Compound ID 9ZzXNZF5pKi, providing verified analytical benchmarks for identity confirmation during procurement [1]. The compound is catalogued by several chemical suppliers (e.g., TOSLAB, ChemicalBook) as a research-grade small molecule intended for laboratory-scale investigation .

Why 9-((1H-1,2,4-triazol-3-ylsulfanyl)acetyl)-9H-carbazole Cannot Be Simply Replaced by In-Class Analogs


Carbazole-triazole conjugates are not interchangeable commodities. Three structural features of this compound create differentiation that is absent in the most readily available analogs: (i) the triazole N4 position bears a hydrogen atom rather than a methyl group, which preserves a hydrogen-bond donor site that is masked in the widely stocked 4-methyl congener (CAS 353248-74-5) [1]; (ii) the carbazole ring is fully aromatic, conferring greater π-stacking capacity and a distinct electronic profile compared to the partially saturated tetrahydrocarbazole series (e.g., CAS 328072-64-6) [1]; and (iii) the thioether (C–S–C) linkage occupies a different oxidation state from the thione (C=S) motif found in the antidiabetic carbazole-triazole-thione series, which directly impacts metabolic stability and target engagement geometry [2]. These differences are not cosmetic: in the broader carbazole-triazole-thioether class, subtle N-substitution changes have been shown to modulate antibacterial EC₅₀ values by orders of magnitude against Xanthomonas pathovars [3]. Substituting this compound with a 4-methyl or tetrahydro analog therefore risks altering or abolishing the biological readout in any assay where the free N–H, aromatic planarity, or thioether sulfur oxidation state is mechanistically relevant.

Quantitative Differentiation Evidence for 9-((1H-1,2,4-triazol-3-ylsulfanyl)acetyl)-9H-carbazole Versus Closest Analogs


Hydrogen-Bond Donor Capability: N4–H vs. N4–CH₃ Triazole Differentiation

The target compound possesses a free N–H at the 4-position of the 1,2,4-triazole ring (tautomeric with 4H-1,2,4-triazole-3-thiol form), providing one hydrogen-bond donor (HBD) site. The most commonly stocked comparator, 1-(9H-carbazol-9-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone (CAS 353248-74-5), replaces this N–H with an N–CH₃ group, eliminating the HBD capability entirely . The computed hydrogen-bond donor count is 1 for the target compound vs. 0 for the 4-methyl analog, while the hydrogen-bond acceptor count remains 4 for both . This difference is functionally significant: in the related carbazole-triazole-thione series (Çapan et al., 2024), molecular docking demonstrated that the triazole N–H engages in critical hydrogen-bonding interactions within the α-amylase active site, contributing to the sub-micromolar IC₅₀ values observed [1].

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Aromatic Carbazole vs. Tetrahydrocarbazole: π-Stacking and Electronic Structure

The target compound incorporates a fully aromatic 9H-carbazole system, whereas the tetrahydro analog 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone (CAS 328072-64-6) features a partially saturated cyclohexene-fused carbazole core [1]. The aromatic carbazole provides an extended planar π-surface (three fused aromatic rings) capable of intercalative DNA binding and π–π stacking with aromatic protein residues. In contrast, the tetrahydro analog has a non-planar, puckered cyclohexene ring that disrupts the aromatic continuum [1]. Density Functional Theory (DFT) studies on related carbazole-1,2,4-triazole derivatives (Ünver et al., 2022) performed at the B3LYP/6-311++G(d,p) level have shown that the HOMO-LUMO gap and frontier orbital distribution are sensitive to the degree of carbazole saturation, directly affecting charge-transfer properties and redox behavior [2].

Computational chemistry π-π interactions Drug design

Class-Level Antibacterial Efficacy of Carbazole-1,2,4-Triazole Thioether Scaffold vs. Commercial Controls

In the most directly relevant published study on the carbazole-1,2,4-triazole thioether scaffold class, Zhang et al. (2025) reported that compound E36—a carbazole-triazole-thioether conjugate—exhibited an EC₅₀ of 9.4 mg/L against Xanthomonas axonopodis pv. citri (Xac) in vitro, which was 7.5-fold more potent than bismerthiazol (BMT, EC₅₀ = 70.5 mg/L) and 10.2-fold more potent than thiodiazole-copper (TDC, EC₅₀ = 96.0 mg/L) [1]. E36 also provided in vivo protective efficacy of 51.96% and therapeutic efficacy of 48.57% at 200 mg/L against Xac, superior to TDC and equivalent to BMT [1]. While the specific compound 9-((1H-1,2,4-triazol-3-ylsulfanyl)acetyl)-9H-carbazole was not the lead compound in this study, it shares the identical core scaffold architecture (9H-carbazole nucleus, thioether linker, 1,2,4-triazole ring) with the E-series compounds, and its non-methylated triazole N4–H may offer additional hydrogen-bonding opportunities not available to N4-substituted analogs tested in the series [1].

Antibacterial Agricultural chemistry Plant pathogen control

Thioether vs. Thione Oxidation State: Implications for Metabolic Stability and Target Engagement

The target compound features a thioether (C–S–C) linkage connecting the carbazole acetyl group to the triazole ring. This is chemically and metabolically distinct from the thione (C=S) motif prevalent in the carbazole-triazole-thione antidiabetic series reported by Çapan et al. (2024), where the triazole-3-thione tautomer dominates [1]. The thioether sulfur is in a reduced oxidation state (–2) compared to thione sulfur (–2 formal but with significant C=S double-bond character), which affects: (i) susceptibility to oxidative metabolism (thioethers can undergo S-oxidation to sulfoxide/sulfone, whereas thiones have different metabolic fates); (ii) metal-chelating ability (thiones are established zinc-binding groups, while thioethers are weaker metal ligands); and (iii) conformational flexibility (the C–S–C angle of ~100° in thioethers creates a bent geometry vs. the planar C=S in thiones) [1][2]. The Çapan et al. series achieved IC₅₀ values of 0.53–0.97 μM against α-amylase (cf. acarbose IC₅₀ = 5.31 μM) via the thione zinc-binding mechanism, which is mechanistically inaccessible to the thioether compound [1].

Medicinal chemistry Metabolic stability Bioisosterism

1,2,4-Triazole vs. 1,2,3-Triazole Isomerism: Differential Biological Profile and Synthetic Accessibility

The target compound employs a 1,2,4-triazole ring, whereas a parallel class of carbazole-triazole conjugates reported by Akrami et al. (2015) uses the 1,2,3-triazole isomer formed via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) [1]. The two triazole isomers are not bioisosteric: 1,2,4-triazole has a pKₐ of approximately 10.3 (weakly basic) and the N4 position can serve as a hydrogen-bond donor, while 1,2,3-triazole has a pKₐ of approximately 1.2 (essentially non-basic) and lacks an equivalent N–H donor [2]. The Akrami series achieved AChE IC₅₀ values of 1.9–3.8 μM for the most active 1,2,3-triazole-carbazole derivatives (best compound 6c: IC₅₀ = 1.9 μM), targeting the peripheral anionic site of AChE [1]. The 1,2,4-triazole scaffold offers a distinct hydrogen-bonding pharmacophore and different synthetic entry points (e.g., via thiol alkylation rather than click chemistry), making the choice of triazole isomer a critical determinant of both biological target profile and synthetic route design [1][2].

Click chemistry Bioisosterism Triazole pharmacology

Evidence-Backed Application Scenarios for 9-((1H-1,2,4-triazol-3-ylsulfanyl)acetyl)-9H-carbazole


Agricultural Bactericide Discovery: Lead Scaffold for Xanthomonas citri Control

Based on the class-level evidence from Zhang et al. (2025), carbazole-1,2,4-triazole thioether conjugates demonstrate EC₅₀ values of 9.4 mg/L against Xanthomonas axonopodis pv. citri (citrus canker pathogen), outperforming bismerthiazol (EC₅₀ 70.5 mg/L) by 7.5-fold and thiodiazole-copper (EC₅₀ 96.0 mg/L) by 10.2-fold [1]. The target compound, with its non-methylated N4–H triazole and fully aromatic carbazole, provides an unsubstituted scaffold for systematic SAR exploration of hydrogen-bonding contributions and π-stacking effects that are inaccessible with the common 4-methyl analog [2]. Researchers pursuing novel mode-of-action bactericides—particularly those targeting bacterial motility and exopolysaccharide production—should prioritize this scaffold architecture [1].

Structure-Activity Relationship (SAR) Probe: Triazole N4–H Pharmacophore Mapping

Because the compound retains the free N–H at the 1,2,4-triazole 4-position (unlike the 4-methyl analog CAS 353248-74-5, where this donor is capped), it serves as a baseline SAR probe for quantifying the contribution of triazole hydrogen-bond donation to target binding [1]. The Çapan et al. (2024) carbazole-triazole-thione study demonstrated that analogous hydrogen-bonding interactions with enzyme active sites can drive sub-micromolar potency (IC₅₀ 0.53 μM for compound C5o vs. acarbose 5.31 μM), establishing a precedent for N–H-mediated affinity gains in this scaffold family [2]. Procurement of the N4–H compound enables paired testing with the N4–CH₃ analog to isolate the hydrogen-bond contribution to any biological readout.

DNA-Targeted Agent Development: Exploiting Aromatic Carbazole Intercalation

The fully aromatic 9H-carbazole core of this compound provides an extended planar π-system (three fused rings, 14 π-electrons) capable of DNA intercalation, a property diminished in the partially saturated tetrahydrocarbazole analog (CAS 328072-64-6) whose non-planar cyclohexene ring disrupts the aromatic continuum [1]. DFT calculations on related carbazole-triazole derivatives (Ünver et al., 2022, B3LYP/6-311++G(d,p) level) have characterized the frontier molecular orbitals and electrostatic potential surfaces that govern π-stacking interactions [3]. This compound can serve as a starting point for designing DNA-targeted anticancer or antimicrobial agents where intercalative binding is the intended mechanism.

PROTAC Linker Intermediate: Carbazole-Triazole-Thioether as a Bifunctional Building Block

The compound's thioether bridge and dual heterocyclic termini make it structurally suited as a synthetic intermediate for proteolysis-targeting chimera (PROTAC) development. The closely related 1-carbazol-9-yl-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone is explicitly marketed as a PROTAC building block [1]. The non-methylated variant offers an additional derivatization handle at the triazole N4 position, enabling linker attachment strategies that are sterically and electronically distinct from those available with the N4-methyl analog. Triazole-containing PROTAC linkers have been specifically reviewed for their favorable balance of rigidity and flexibility in linkerology applications [2].

Quote Request

Request a Quote for 9-((1H-1,2,4-triazol-3-ylsulfanyl)acetyl)-9H-carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.